molecular formula C10H16Cl2N2 B065807 4-(Pyrrolidin-1-yl)aniline dihydrochloride CAS No. 163260-77-3

4-(Pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B065807
CAS No.: 163260-77-3
M. Wt: 235.15 g/mol
InChI Key: ISFTZBVGLLUPIF-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, which is further stabilized by two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride typically involves the reaction of 4-chloroaniline with pyrrolidine in the presence of a suitable base. The reaction is carried out in a solvent such as acetonitrile, and the product is purified by recrystallization. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Pyrrolidin-1-yl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline

Comparison: 4-(Pyrrolidin-1-yl)aniline dihydrochloride is unique due to its specific structural features, such as the pyrrolidine ring attached to the aniline moiety. This structural arrangement imparts distinct chemical properties, making it suitable for various applications. In comparison, similar compounds may have different substituents or functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

4-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h3-6H,1-2,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFTZBVGLLUPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610647
Record name 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163260-77-3
Record name 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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